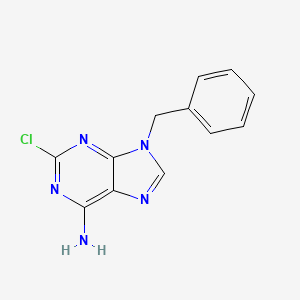

9-Benzyl-2-chloro-9h-purin-6-amine

Description

Significance of Purine (B94841) Scaffolds in Drug Discovery and Development

The purine ring system, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is a cornerstone of life, forming the basis of DNA and RNA, as well as vital coenzymes and signaling molecules. rsc.orgwikipedia.org This inherent biological relevance makes purine analogs prime candidates for drug discovery. The structural diversity of purine derivatives allows them to interact with a wide range of biological targets, leading to their investigation as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. nih.goveurekaselect.com

The development of purine-based drugs has seen remarkable progress, with numerous compounds being investigated for their efficacy against various diseases. eurekaselect.com The ability to modify the purine core at multiple positions allows for the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SARs), which is crucial for optimizing drug candidates. rsc.orgeurekaselect.com This adaptability has solidified the position of purine scaffolds at the forefront of drug development. eurekaselect.com

Overview of 9-Benzyl-2-chloro-9H-purin-6-amine within Substituted Purine Research

This compound is a synthetic purine derivative that has been a subject of interest in medicinal chemistry research. Its structure features a purine core with a chlorine atom at the C2 position, an amino group at the C6 position, and a benzyl (B1604629) group attached to the nitrogen at the N9 position. This specific combination of substituents contributes to its biological activity.

Research into this compound is part of a broader effort to explore the therapeutic potential of substituted purines. For instance, a series of 6-anilino-9-benzyl-2-chloropurines, which share a similar structural framework, were synthesized and evaluated for their antirhinovirus activity. nih.gov These studies highlight the importance of the substituents on the purine ring in determining the compound's biological effects.

Historical Context of Related Biologically Active Purine Derivatives

The journey of purine chemistry began in 1884 when German chemist Emil Fischer coined the term "purine." wikipedia.org He first synthesized purine itself in 1898 from uric acid, a compound isolated from kidney stones. wikipedia.org This foundational work paved the way for the synthesis and investigation of a vast number of purine derivatives.

Historically, the discovery of naturally occurring purine derivatives with significant biological activity, such as adenine (B156593) and guanine (B1146940), spurred further research. Over the years, scientists have developed various synthetic methods to create novel purine analogs with enhanced therapeutic properties. The Traube purine synthesis, a classic method developed in 1900, involves the reaction of an amine-substituted pyrimidine with formic acid and is still relevant today. wikipedia.orgnih.gov

The development of purine-scaffold Hsp90 inhibitors is a notable example of the successful application of purine chemistry in modern drug discovery. nih.gov These synthetic inhibitors have been instrumental in understanding the role of Hsp90 in cancer and neurodegenerative diseases and have led to the development of promising clinical candidates. nih.gov The ongoing exploration of purine derivatives continues to yield new compounds with diverse biological activities, underscoring the enduring legacy of this important class of molecules. nih.goveurekaselect.com

Properties

IUPAC Name |

9-benzyl-2-chloropurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCPIAFQZBMKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298589 | |

| Record name | 9-benzyl-2-chloro-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56046-25-4 | |

| Record name | 56046-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-benzyl-2-chloro-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of 9 Benzyl 2 Chloro 9h Purin 6 Amine and Its Derivatives

General Synthetic Pathways for 9-Benzyl-2-chloro-9H-purin-6-amine and Related Analogs

The construction of the this compound scaffold generally involves a multi-step process starting from a suitable purine (B94841) precursor. The key steps include the introduction of the benzyl (B1604629) group at the N9 position, the placement of a chloro substituent at the C2 position, and the amination at the C6 position.

N9-Alkylation Approaches with Benzylating Agents

The introduction of a benzyl group at the N9 position of the purine ring is a common and crucial step. Direct alkylation of purine derivatives with benzyl halides, such as benzyl bromide, is a frequently employed method. nih.gov This reaction is typically carried out under basic conditions. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, as purines have multiple nitrogen atoms that can potentially be alkylated. nih.gov While direct alkylation can lead to a mixture of N7 and N9 isomers, the N9 isomer is often the thermodynamically more stable and predominant product. nih.gov

A common starting material for this synthesis is 2,6-dichloropurine (B15474). The reaction of 2,6-dichloropurine with a benzylating agent like benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) yields 9-benzyl-2,6-dichloro-9H-purine. chemicalbook.com This intermediate is then carried forward for subsequent modifications.

It has been noted that silylation methods, which are sometimes used to direct alkylation, have shown low conversion rates for primary alkyl halides like benzyl bromide in obtaining the N7 isomer, further favoring the formation of the N9-benzylated product. nih.gov

Introduction of the Chloro Substituent at C2

The presence of a chloro group at the C2 position is often established early in the synthetic sequence. Starting with commercially available 2-amino-6-chloropurine, diazotization methods can be employed to replace the amino group with a chloro substituent, although this is a more indirect route. scielo.org.mx

A more direct and common approach involves using a starting material that already contains the desired C2-chloro substituent, such as 2,6-dichloropurine. researchgate.net This precursor allows for the sequential and regioselective modification of the C6 and potentially other positions of the purine ring.

Amination Reactions at C6 for Varied Substituents

With the 9-benzyl and 2-chloro groups in place, the final step in the synthesis of the parent compound is the amination at the C6 position. The chloro group at C6 of the 9-benzyl-2,6-dichloro-9H-purine intermediate is susceptible to nucleophilic aromatic substitution. Reaction with ammonia (B1221849) or an ammonia equivalent selectively displaces the C6-chloro group to afford this compound. google.com

This amination reaction can be extended to a variety of amines to generate a diverse library of C6-substituted derivatives. scielo.org.mxresearchgate.net The reaction of 2,6-dichloropurine with morpholine, for example, can be followed by N9-alkylation to produce C6-morpholino-substituted purine derivatives. researchgate.net The reactivity of the C6 position allows for the introduction of a wide range of substituents, including different alkyl and aryl amines, which can be used to modulate the biological activity of the final compounds. scielo.org.mx

Design and Preparation of Structurally Modified this compound Derivatives

The core structure of this compound provides a versatile template for further chemical modifications. Variations at the N9 and C2 positions can be synthetically accessed to explore structure-activity relationships.

N9 Substituent Variations and Their Synthetic Routes

While the benzyl group is a common N9 substituent, a wide array of other alkyl and aryl groups can be introduced at this position. The synthetic route generally follows the N9-alkylation strategy described earlier, utilizing different alkylating or arylating agents. nih.gov For instance, instead of benzyl bromide, other primary and secondary alkyl halides can be used. nih.gov

The synthesis of N9-tert-alkylated purines can also be achieved, though it may require different reaction conditions, such as heating, to favor the formation of the N9 isomer over the N7 isomer. nih.gov The choice of substituent at the C6 position can also influence the regioselectivity of the N-alkylation reaction. nih.gov

| Starting Purine | Alkylating Agent | Product | Reference |

| 2,6-Dichloropurine | Benzyl bromide | 9-Benzyl-2,6-dichloro-9H-purine | |

| 6-Chloropurine (B14466) | tert-Butyl bromide | 9-(tert-Butyl)-6-chloro-9H-purine | nih.gov |

| 6-Chloro-2-methylthiopurine | tert-Butyl bromide | 9-(tert-Butyl)-6-chloro-2-(methylthio)-9H-purine | nih.gov |

C2 Substituent Variations for Modulating Electronic Properties

Modification of the C2 substituent allows for the fine-tuning of the electronic properties of the purine ring. While the 2-chloro derivative is a key intermediate, other groups can be introduced at this position. For example, starting from 2-amino-6-chloropurine, the 2-amino group can be retained or modified. scielo.org.mx

Furthermore, the 2-chloro group itself can be displaced by other nucleophiles, although this is generally more challenging than displacement at the C6 position. In some cases, enzymatic methods have been explored to synthesize 2-chloropurine nucleosides with different substitutions at the C6 position. mdpi.com The introduction of different substituents at C2 can significantly impact the biological profile of the resulting purine derivatives. mdpi.com

| Precursor | Reagent/Reaction | C2-Substituted Product | Reference |

| 2-Amino-6-chloropurine | Diazotization | 2,6-Dichloropurine | scielo.org.mx |

| 2-Chloroadenosine | - | 2-Chloro-arabinoadenosine | mdpi.com |

C6 Substituent Modifications and Amine Coupling Strategies

The modification of the C6 position of the purine core in this compound and its analogs is a critical aspect of synthesizing novel derivatives with diverse biological activities. The primary strategy for introducing various substituents at this position is through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at C6 is displaced by a nucleophile, most commonly an amine. This approach allows for the systematic introduction of a wide array of functionalities, thereby enabling the exploration of structure-activity relationships. imtm.cz

A general and efficient method for the synthesis of C6-substituted purine derivatives involves the condensation of a 6-chloropurine precursor with a corresponding amine. nih.gov For instance, 2,6-dichloropurine can be alkylated at the N9 position with an appropriate alkyl halide, followed by a regioselective SNAr reaction at the C6 position with various arylpiperazines or 4-phenylpiperidine. imtm.cz This stepwise approach provides a reliable pathway to 2,6,9-trisubstituted purine derivatives in moderate to high yields. imtm.cz

The reaction conditions for these amine coupling strategies are crucial for achieving high yields and purity. Typically, the reaction is carried out in a solvent such as n-butanol or n-propanol, in the presence of a base like N,N-diisopropylethylamine or triethylamine, and at elevated temperatures, often around 100-110 °C. imtm.cznih.gov The use of microwave-assisted synthesis has also been reported to accelerate these reactions. nih.gov

Detailed research has demonstrated the versatility of this approach by coupling a variety of amines to the C6 position. These include primary alkylamines, particularly those bearing polar groups like 3-aminopropanol, ethylenediamine, and 1,3-diaminopropane, which have been successfully reacted to yield the corresponding N6-alkylated purine analogs. researchgate.net Furthermore, aromatic amines and substituted benzylamines have been extensively used to generate libraries of compounds for biological screening. nih.gov

The following table summarizes representative examples of C6 substituent modifications through amine coupling strategies, highlighting the diversity of amines that can be employed and the typical reaction conditions.

| Starting Material | Amine | Solvent | Base | Conditions | Product | Yield | Reference |

| 2,6-dichloro-9-alkylpurine | Arylpiperazines | n-Butanol | DIPEA | 110 °C, 12 h | 2-chloro-6-(arylpiperazin-1-yl)-9-alkylpurine | Moderate-High | imtm.cz |

| 2-amino-6-chloropurine | 3-aminopropanol | Various | - | - | 2-amino-6-(3-hydroxypropylamino)purine | Moderate-High | researchgate.net |

| [¹⁵N₄]-6-chloropurine | Substituted Benzylamines | n-Propanol | Triethylamine | 100 °C, 5 h | [¹⁵N₄]-6-benzylaminopurine derivatives | - | nih.gov |

| 6-chloropurine | Substituted Benzylamines | - | - | Condensation | 6-benzylaminopurine (B1666704) derivatives | - | nih.gov |

DIPEA: N,N-diisopropylethylamine

In some synthetic routes, the modification at the C6 position can precede or be performed in concert with modifications at other positions of the purine ring. For example, a one-pot synthesis can be employed where 2-amino-9H-purine-6-thiol is reacted with cesium carbonate and subsequently with benzyl bromide and tetrabutylammonium (B224687) iodide in dimethylformamide to yield 9-benzyl-6-(benzylsulfanyl)-9H-purin-2-amine. nih.govresearchgate.net This demonstrates the possibility of introducing a sulfur-linked substituent at C6.

The strategic selection of the amine coupling partner is often guided by the desired pharmacological profile of the target molecule. For instance, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity in certain cancer cell lines. imtm.cz This highlights the importance of C6 substituent modifications in the design and development of new purine-based therapeutic agents.

Biological Activity and Pharmacological Potential of 9 Benzyl 2 Chloro 9h Purin 6 Amine and Its Derivatives

Anticancer Activity Research

Substituted purine (B94841) derivatives are recognized for their potential as antitumor agents. imtm.cz The core structure of 9-benzyl-2-chloro-9H-purin-6-amine serves as a key intermediate in the synthesis of compounds that exhibit significant biological effects, including the inhibition of enzymes crucial for cell cycle regulation. lookchem.com

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against a variety of cancer cell lines. For instance, a series of 2,6,9-trisubstituted purine derivatives were evaluated for their in vitro cytotoxicity against seven cancer cell lines. imtm.cz The cytotoxic efficacy of these compounds was found to be dependent on the specific substitutions on the purine core and the type of cancer cell line. imtm.cz For example, while the CACO2 (human colorectal adenocarcinoma) cell line showed general resistance, the HL-60 (human promyelocytic leukemia) cell line was among the most sensitive. imtm.cz

One study highlighted that N-(9H-purin-6-yl) benzamide (B126) derivatives showed activities on cancer cell lines with IC50 values ranging from 3 to 39 μM. nih.govresearchgate.net Another study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine reported high cytotoxic activity against several cell lines, including 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. semanticscholar.org

Table 1: Cytotoxic Activity of Selected Purine Derivatives

| Compound Series | Cancer Cell Line(s) | Activity Range (IC50) | Reference |

|---|---|---|---|

| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | 3-39 μM | nih.govresearchgate.net |

| 2,6,9-trisubstituted purines | CACO2 | Mostly >100 µM | imtm.cz |

| 2,6,9-trisubstituted purines | HL-60 | Most sensitive | imtm.cz |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxicity | semanticscholar.org |

| 2,6,9-trisubstituted purines (unsaturated lipophilic substituents) | CNS Cancer Cell Lines | GI50 values 4-7 μM | eurekaselect.com |

This table is interactive. Click on the headers to sort the data.

The anticancer effects of these purine derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). For example, a particularly potent 2,6,9-trisubstituted purine derivative, compound 7h, was shown to cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz This indicates that the compound may inhibit DNA synthesis, a critical process during the S-phase of the cell cycle. semanticscholar.org Furthermore, this same compound was demonstrated to induce apoptosis in these cells. imtm.cz

Similarly, studies on N-(9H-purin-6-yl) benzamide derivatives have confirmed that their cytotoxic effects are associated with both the induction of apoptosis and a decrease in cell proliferation. nih.govresearchgate.net The ability of these compounds to halt cell cycle progression and trigger apoptosis underscores their potential as anticancer agents, as these are key mechanisms for controlling the growth and spread of tumors.

Kinases are enzymes that play a pivotal role in regulating cellular processes like proliferation, growth, and apoptosis, and their dysregulation is a hallmark of cancer. ed.ac.uk Purine-based compounds are known to target these enzymes. imtm.cz Some 2,6,9-trisubstituted purines have been identified as potent inhibitors of tyrosine kinases, such as those involved in the cyclin-dependent kinase (CDK), Src, and VEGFR2 signaling pathways, all of which are relevant to cancer therapy. imtm.cz

A series of 9-(arenethenyl)purines have been identified as dual Src/Abl kinase inhibitors that bind to the inactive conformation of these enzymes. electronicsandbooks.com This specific binding mode is noteworthy as it is also characteristic of the highly selective kinase inhibitor imatinib. electronicsandbooks.com The development of such kinase inhibitors represents a significant strategy in cancer treatment. ed.ac.uk

Enzyme Inhibition Studies

Beyond their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit other classes of enzymes.

Acetylcholinesterase (AChE) inhibitors are a class of compounds used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov While direct studies on this compound as an AChE inhibitor are not prominent, research into related heterocyclic compounds provides context. For instance, various uracil (B121893) derivatives have been investigated as inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov The mechanism of these inhibitors involves obstructing the entrance to the enzyme's active site. nih.gov The search for new, potent, and selective AChE inhibitors is an active area of research, with various molecular scaffolds, including coumarins and huperzine A derivatives, showing high inhibitory activity. nih.gov

Purine and pyrimidine (B1678525) analogs are well-established as inhibitors of enzymes involved in nucleotide metabolism, a critical pathway for cell growth and proliferation. nih.gov These compounds can act as antimetabolites, interfering with the synthesis of DNA and RNA. Enzymes such as ribonucleotide reductase, purine nucleoside phosphorylase, and thymidylate synthase are key targets. nih.gov For example, acyclic nucleotide derivatives like 9-(2-phosphonylmethoxyethyl)guanine (PMEG) exhibit antiproliferative activities by acting as chain terminators during DNA synthesis. nih.gov Furthermore, enzymes like 5'-nucleotidases, which regulate the cellular levels of nucleotides, can modulate the activity of anticancer nucleotide analogs. nih.gov The structural similarity of this compound to natural purines suggests its derivatives could potentially interfere with these vital metabolic pathways.

Antiviral Efficacy

Antirhinovirus Activity of 6-Anilino-9-benzyl-2-chloropurines

A series of 6-anilino-9-benzyl-2-chloropurines has been synthesized and evaluated for their ability to combat rhinoviruses, the primary cause of the common cold. nih.gov The synthesis of these compounds typically involves the reaction of 9-benzyl-2,6-dichloro-9H-purine with an appropriate aniline (B41778). nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the aniline ring plays a crucial role in the antirhinovirus activity. Specifically, compounds featuring small, lipophilic substituents at the para position of the aniline ring demonstrated potent inhibition of rhinovirus serotype 1B. nih.gov Furthermore, several compounds within this series exhibited broad activity against four representative rhinovirus serotypes, underscoring their potential as broad-spectrum antirhinovirus agents. nih.gov

Table 1: Antirhinovirus Activity of Selected 6-Anilino-9-benzyl-2-chloropurines

| Compound | Substituent on Aniline | Activity against Rhinovirus Serotype 1B | Broad-Spectrum Activity |

| Derivative 1 | Small, lipophilic para substituent | Good inhibitor | Exhibited |

| Derivative 2 | Other substituent | Varied | Varied |

This table is a representation of the findings described in the text. Specific compound data was not available in the provided search results.

Investigations into Other Biological Activities

Beyond their antiviral effects, derivatives of the purine core structure have been explored for a range of other therapeutic applications.

Antifungal Activity of Purine Derivatives

Certain purine analogues have demonstrated notable antifungal properties. For instance, N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), a dibenzyl aminopurine compound, and its analogue, DT-23, have been investigated for their activity against the pathogenic fungus Cryptococcus neoformans. nih.govacs.org These compounds are thought to exert their antifungal effects by inhibiting inositol (B14025) polyphosphate kinases (IPKs), enzymes crucial for fungal cell signaling. nih.gov

DT-23, in particular, showed potent inhibition of recombinant Arg1 from C. neoformans with an IC₅₀ value of 0.6 μM and also inhibited fungal growth with a minimum inhibitory concentration (MIC₅₀) of 15 μg/mL. nih.govacs.org Interestingly, while some analogues like DT-12 showed no effect on fungal growth on their own, they exhibited synergistic or additive effects when combined with the conventional antifungal drug Amphotericin B. nih.govacs.org Other studies have also reported the excellent activity of certain 6-substituted aminopurines and 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine against Candida albicans, with a MIC of 3.12 microg/mL. nih.gov

Table 2: Antifungal Activity of Purine Analogues against Cryptococcus neoformans

| Compound | IC₅₀ against CnArg1 (μM) | MIC₅₀ (μg/mL) | Effect on Fungal Growth | Synergism with Amphotericin B |

| DT-23 | 0.6 | 15 | ~95% inhibition | Synergistic |

| DT-12 | Not specified | >50 | No inhibition | Additive |

| DT-17 | Not specified | Not specified | Not specified | Synergistic |

Data sourced from studies on TNP derivatives. nih.govacs.org

Antibacterial Properties of Substituted Purines

The antibacterial potential of substituted purines has also been an area of active research. A variety of 8,9-disubstituted adenines and 6-substituted aminopurines have been synthesized and tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One compound, carrying a 4-chlorobenzylamino group at the 6-position of the purine ring, demonstrated antibacterial activity comparable to the standard antibiotic ciprofloxacin (B1669076) against both standard and clinical isolates of MRSA. nih.gov This highlights the potential of this class of compounds in combating drug-resistant bacterial infections. The design of purine derivatives as inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase has also led to the discovery of potent, broad-spectrum antimicrobial agents. nih.gov

Antileishmanial Potential of Related Compounds

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The purine salvage pathway is essential for the survival of these parasites, making it an attractive target for drug development. mdpi.com Several purine analogues have shown promise as antileishmanial agents. mdpi.comnih.gov

For example, allopurinol, a purine analog, is used in the treatment of visceral leishmaniasis. mdpi.com Research has shown that formycin B and other inosine (B1671953) analogs are highly active against Leishmania tropica within human macrophages. nih.gov Furthermore, guanosine (B1672433) derivatives are also being explored for their antileishmanial potential. nih.gov The development of antileishmanial treatments based on the purine salvage pathway often involves targeting multiple enzymes simultaneously. mdpi.com

Mechanism of Action Studies of 9 Benzyl 2 Chloro 9h Purin 6 Amine Derivatives

Identification and Characterization of Molecular Targets

The biological activity of 9-Benzyl-2-chloro-9H-purin-6-amine derivatives stems from their precise interactions with specific molecular targets within the cell. These interactions are foundational to their potential therapeutic effects.

Receptor Binding Interactions and Specificity

Derivatives of this compound exhibit notable interactions with a variety of cellular receptors. Their purine (B94841) structure allows them to engage with binding sites typically reserved for endogenous purines, but the specific substitutions at the C2, N6, and N9 positions dictate their target specificity imtm.cz. The mechanism of action for these compounds can involve interaction with specific molecular targets, including viral enzymes or cellular receptors . In the context of cancer, certain derivatives interact with cell-surface receptors that are crucial for tumor progression. For instance, extracellular Heat Shock Protein 90 alpha (eHsp90α), a target of some purine derivatives, interacts with receptors like the low-density lipoprotein receptor-related protein 1 (LRP1), transforming growth factor β receptor (TGFβR), and human epidermal growth factor receptor 2 (HER2) nih.gov. These interactions are pivotal in activating downstream signaling that promotes an aggressive and invasive cancer phenotype nih.gov.

Enzyme Active Site Modulation and Inhibition Kinetics

A significant mechanism of action for these purine derivatives is the modulation of enzyme activity. They have been identified as potent inhibitors of several key enzyme families.

Kinase Inhibition : Many 2,6,9-trisubstituted purine derivatives are potent inhibitors of various kinases, which are essential for cell cycle regulation and proliferation signaling imtm.cz. Specific examples include the inhibition of cyclin-dependent kinases (CDKs), Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), all of which are important targets in cancer therapy imtm.cz. Some derivatives show high selectivity, for instance, towards CDK2, and understanding their binding modes within the enzyme's active site is key to designing more selective inhibitors imtm.cz.

Cytochrome P450 Inhibition : Research has shown that compounds like 9-Benzyl-2,6-dichloro-9H-purine can inhibit specific cytochrome P450 enzymes, which could have implications for drug metabolism .

The table below summarizes the enzymatic targets of some purine derivatives.

Table 1: Enzyme Targets of this compound Derivatives| Enzyme Family | Specific Target(s) | Effect | Reference |

|---|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Src, VEGFR2 | Inhibition | imtm.cz |

| CDK2 (selective) | Inhibition | imtm.cz | |

| Cytochrome P450 | Specific CYP Enzymes | Inhibition |

Impact on Purinergic Signaling Pathways

Purine analogues inherently have the potential to interfere with purinergic signaling pathways, which are vital for numerous cellular processes like proliferation and growth nih.gov. While direct and extensive research on the specific impact of this compound on the broader purinergic signaling network is still emerging, related substituted purines offer significant insights. For example, a 2,6,9-trisubstituted purine derivative was identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a pathway whose aberrant regulation is linked to various cancers imtm.cz. This finding suggests that the therapeutic potential of these compounds may extend to modulating critical developmental and oncogenic signaling cascades imtm.cz.

Heat Shock Protein Interactions (HSP90-alpha for certain derivatives)

A critical molecular target for certain derivatives is the Heat Shock Protein 90 (Hsp90) family, particularly the Hsp90-alpha isoform drugbank.comnih.gov. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are crucial for tumor cell growth and survival nih.gov.

One specific derivative, 8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine, has been identified as a ligand for Hsp90-alpha drugbank.com. The interaction of purine derivatives with Hsp90 is an attractive strategy in cancer therapy nih.gov. Notably, Hsp90 is also found extracellularly (eHsp90α), where it promotes cancer cell invasion and metastasis nih.gov. Inhibition of eHsp90α has been shown to block the activation of matrix metalloproteinase-2 (MMP-2), a key enzyme in the degradation of the extracellular matrix, thereby reducing tumor cell migration and invasion nih.gov. The development of cell-impermeable Hsp90 inhibitors, which selectively target eHsp90α, represents a promising therapeutic approach to mitigate the side effects associated with inhibiting the intracellular chaperone nih.gov.

Elucidation of Downstream Cellular and Biochemical Pathways

The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream events, profoundly affecting cellular behavior.

Effects on Cell Proliferation and Survival Mechanisms

A primary consequence of the molecular interactions of these purine derivatives is the potent inhibition of cell proliferation and the induction of cell death in cancer lines.

Cytotoxicity and Anti-proliferative Activity : Numerous studies have demonstrated the cytotoxic effects of 2,6,9-trisubstituted purine derivatives against a panel of human cancer cell lines imtm.cznih.gov. The efficacy of these compounds often depends on the specific substitutions on the purine ring and the cancer cell type imtm.cz. For instance, structure-activity relationship (SAR) analyses have shown that an arylpiperazinyl group at the C6 position can be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are less favorable imtm.cznih.gov.

Induction of Apoptosis and Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells imtm.cznih.gov. For example, a particularly effective derivative, compound 7h from one study, was found to arrest the cell cycle in the S-phase and induce apoptosis in HL-60 leukemia cells imtm.cznih.gov. This interference with the fundamental processes of cell division and survival underscores their potential as anticancer agents.

Inhibition of Invasion and Metastasis : By targeting molecules like eHsp90α, these compounds can disrupt the pathways leading to cancer cell invasion and metastasis nih.gov. The inhibition of MMP-2 activation by targeting eHsp90α is a key mechanism in preventing the breakdown of the extracellular matrix, a critical step in tumor progression nih.gov.

The table below provides examples of the cytotoxic activity of selected 2,6,9-trisubstituted purine derivatives against various cancer cell lines.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Purine Derivatives

| Compound | HL-60 (Leukemia) | NCI-H460 (Lung) | CACO2 (Colon) | Reference |

|---|---|---|---|---|

| 4j | < 6.0 | >100 | >100 | imtm.cz |

| 7a | < 6.0 | 78 | >100 | imtm.cz |

| 7g | 0.30 | 12 | >100 | imtm.cz |

| 7h | 0.40 | 2 | >100 | imtm.cz |

| Cisplatin | 1.8 | 2.5 | 12 | imtm.cz |

Alterations in Nucleotide Metabolism and Cellular Homeostasis

Derivatives of this compound represent a class of compounds that have been investigated for their potential to interfere with fundamental cellular processes, including nucleotide metabolism and the maintenance of cellular homeostasis. While direct studies on the specific effects of this compound are limited, research on closely related 2,6,9-trisubstituted purine derivatives provides significant insights into their mechanism of action. These compounds are recognized for their cytotoxic effects against various cancer cell lines, which are often underpinned by their ability to disrupt the cell cycle and induce apoptosis.

The structural features of these purine analogs, particularly the substitutions at the C2, C6, and N9 positions of the purine ring, are critical determinants of their biological activity. The presence of a chlorine atom at the C2 position, a benzyl (B1604629) group at the N9 position, and an amine group at the C6 position creates a molecule with the potential to interact with multiple enzymatic targets within the cell, leading to perturbations in nucleotide pools and the disruption of normal cellular functions.

Disruption of Cellular Homeostasis

Research into 2,6,9-trisubstituted purine derivatives has demonstrated their capacity to induce cytotoxicity in a variety of human cancer cell lines. The potency of these compounds is often cell-line dependent, suggesting that the specific genetic and metabolic context of a cell influences its susceptibility.

For instance, a study on a series of 2,6,9-trisubstituted purines revealed varied cytotoxic activity across seven different cancer cell lines. The HL-60 (promyelocytic leukemia) cell line was found to be particularly sensitive to many of these derivatives. imtm.cz In contrast, the CACO-2 (colorectal adenocarcinoma) cell line exhibited greater resistance to most of the tested compounds. imtm.cz

One notable derivative from these studies, compound 7h (structure not specified in the provided context, but a 2,6,9-trisubstituted purine), showed significant potency and selectivity. imtm.cz Further investigation into its mechanism revealed that it induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz This indicates that these purine derivatives can trigger programmed cell death and interfere with DNA replication, key aspects of maintaining cellular homeostasis.

The cytotoxic effects of several 2,6,9-trisubstituted purine derivatives are summarized in the table below:

| Compound | HL-60 IC50 (µM) | NCI-H460 IC50 (µM) | CACO-2 IC50 (µM) |

|---|---|---|---|

| 4j | < 6.0 | >100 | >100 |

| 7a | < 6.0 | >100 | weak activity |

| 7d | < 6.0 | >100 | >100 |

| 7e | < 6.0 | >100 | >100 |

| 7f | < 6.0 | >100 | >100 |

| 7g | 0.30 | >100 | >100 |

| 7h | 0.40 | selective | >100 |

| 4r | >100 | >100 | 27 |

| Cisplatin | 1.1 | selective | inactive |

Interference with Nucleotide Metabolism

The structural similarity of this compound to endogenous purines suggests that its derivatives could act as antimetabolites, interfering with the synthesis and function of nucleotides. The presence of a chlorine atom at the C2 position is particularly noteworthy. It has been shown that introducing a halogen at this position can render purine nucleosides resistant to degradation by adenosine (B11128) deaminase (ADA). nih.gov ADA is a key enzyme in purine metabolism that converts adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Inhibition of ADA can lead to an accumulation of adenosine and its metabolites, which can have profound effects on cellular function and viability.

Furthermore, purine analogs can be metabolized within the cell to their triphosphate forms, which can then compete with natural nucleoside triphosphates for incorporation into DNA and RNA by polymerases. This incorporation can lead to chain termination or the creation of dysfunctional nucleic acids, ultimately triggering cell cycle arrest and apoptosis. For example, studies on other purine derivatives, such as N2-(3,4-dichlorobenzyl)guanine, have shown that they can act as analogs of dGTP and be incorporated into DNA, thereby inhibiting DNA polymerase.

The interference with nucleotide metabolism is a key mechanism by which many purine-based anticancer drugs exert their effects. By disrupting the supply of building blocks for DNA and RNA synthesis or by directly damaging these macromolecules, these compounds can selectively target rapidly proliferating cancer cells.

Structure Activity Relationship Sar Investigations of 9 Benzyl 2 Chloro 9h Purin 6 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of 9-Benzyl-2-chloro-9H-purin-6-amine derivatives are significantly influenced by the nature of the substituents at the N9, C2, and C6 positions. imtm.cznih.gov

Studies have shown that activity is often preserved with a variety of substituent groups attached to the N9 position. nih.gov For example, in a series of O6-benzylguanine derivatives, those with different 9-substituents retained their ability to deplete the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov Furthermore, the development of N9-substituted purine (B94841) derivatives bearing an α-amino acid motif has been explored for potential anticancer activity. nih.gov

The nature of the N9 substituent also influences the selectivity of the compound. For example, in the context of cytokinin receptor antagonists, modifications at the N9 position of 6-benzylaminopurine (B1666704) derivatives were investigated to understand their interaction with different receptor subtypes. nih.gov The choice of the N9-substituent, whether it be a benzyl (B1604629), isopropyl, or methyl group, is a key consideration in the design of purine derivatives with specific biological profiles.

The C2 position of the purine ring is another critical site for modification, where substitutions can exert significant electronic and steric effects, thereby influencing the biological activity of the derivatives. imtm.cznih.gov The introduction of a halogen atom, such as chlorine, at the C2 position is a common strategy to enhance the biological lifetime of purine nucleosides by making them resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA). nih.gov This resistance is a key feature of several antitumor drugs, including Cladribine (B1669150) (2-chloro-2'-deoxyadenosine). nih.govopenaccesspub.org

The presence of a chloro group at the C2 position can significantly impact the compound's interaction with its biological target. For instance, in a study of 2,6,9-trisubstituted purine derivatives, it was found that the use of bulky systems at the C2 position of the purine was not favorable for cytotoxic activity. imtm.cznih.gov This suggests that steric hindrance at this position can be a limiting factor for biological potency.

Conversely, the electronic effect of the chlorine atom can be beneficial. The synthesis of 2-chloropurine nucleosides with various modifications at other positions is a common approach in the development of anticancer agents. beilstein-journals.org For example, 3'-fluoro-2-chloropurine nucleosides have been designed as mimics of cladribine and clofarabine (B1669196) to explore a broad biological space for this class of compounds. beilstein-journals.org The selective amination of 2-chloro-6-fluoropurine nucleoside derivatives has also been utilized to create novel cladribine analogues. openaccesspub.org

The C6 position of the purine ring is a crucial site for modification, and the nature of the substituent at this position is critical for target engagement and determining specific bioactivities. imtm.cznih.govresearchgate.net A wide range of substituents, including amino, piperazine, and various aryl and heterocyclic moieties, have been introduced at the C6 position to explore their effects on anticancer and other biological activities. nih.govnih.govnih.govredalyc.org

The introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity in some 2,6,9-trisubstituted purine derivatives. imtm.cznih.gov Similarly, the synthesis of C6-piperazine substituted purine steroid-nucleoside analogues has yielded compounds with significant cytotoxicity against certain cancer cell lines. nih.gov The presence of a piperidine (B6355638) moiety is a common feature in many pharmaceuticals. mdpi.com

Modifications with aniline (B41778) and its derivatives at the C6 position have also been extensively studied. For example, 6-anilinopurine (B17677) conjugates have demonstrated significant cytotoxic activity and inhibition of protein kinases like FLT3-ITD and PDGFRα. nih.gov In contrast, 6-benzylaminopurines showed suppressed inhibition of these tyrosine kinases, highlighting the importance of the specific amino substituent at C6 for targeting particular enzymes. nih.gov The synthesis of compounds with an N-(4-methylsulfonylphenyl) group at the C6 position would be a logical extension of this research to probe the effects of a sulfonyl-containing aniline derivative on bioactivity.

Furthermore, the attachment of amino acid and peptide derivatives to the C6 position has been explored for potential antitumor activity. researchgate.net The use of a C6 amino linker can facilitate the conjugation of various ligands to oligonucleotides, demonstrating the versatility of this position for creating complex bioactive molecules. genelink.comaatbio.com The displacement of a chloro group at C6 with various amines is a common synthetic strategy to generate a diverse library of C6-substituted purines. nih.govredalyc.org

The following table summarizes the impact of different substituents at the C6 position on the biological activity of purine derivatives:

| C6 Substituent | Observed Bioactivity | Reference |

|---|---|---|

| Arylpiperazinyl | Beneficial for cytotoxic activity | imtm.cznih.gov |

| Piperazine | Significant cytotoxicity on PC-3 cell lines | nih.gov |

| Aniline | Significant cytotoxic activity, FLT3-ITD and PDGFRα inhibition | nih.gov |

| Benzylamino | CDK2 inhibitory activity, suppressed PDGFRα and FLT3-ITD inhibition | nih.gov |

| Amino acids/peptides | Potential antitumor activity | researchgate.net |

Correlation Between Substituent Properties (e.g., Lipophilicity) and Observed Bioactivity

The physicochemical properties of substituents, particularly lipophilicity, play a significant role in the observed bioactivity of purine derivatives. nih.govresearchgate.net Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with its target.

In the context of 2,6,9-trisubstituted purines, it has been noted that a compound's ability to comply with Lipinski's rules, which include considerations of lipophilicity, is a favorable characteristic for potential drug candidates. imtm.cznih.gov For instance, a promising anticancer compound from one study was highlighted for its compliance with all of Lipinski's rules. imtm.cznih.gov

The introduction of different substituents at the N9 position, such as benzyl or isopropyl groups, directly impacts the lipophilicity of the molecule. rsc.org A more lipophilic substituent can enhance the compound's ability to penetrate cell membranes, potentially leading to increased intracellular concentrations and greater biological effect. However, excessive lipophilicity can also lead to poor solubility and non-specific binding, which can be detrimental to drug development.

While a direct quantitative correlation between lipophilicity and the bioactivity of this compound derivatives is not explicitly detailed in the provided context, the general principles of medicinal chemistry suggest that this relationship is a critical aspect of their structure-activity relationship.

Comparative Analysis of Bioactivity Across Structurally Similar Purine Derivatives

A comparative analysis of the bioactivity across structurally similar purine derivatives reveals the profound impact of subtle structural modifications on potency and selectivity. imtm.cznih.govnih.gov The purine scaffold is a versatile platform for developing inhibitors of various biological targets, particularly kinases, due to the potential for introducing diverse substituents at the C2, C6, and N9 positions. imtm.cz

For instance, a comparison between 6-anilinopurines and 6-benzylaminopurines, both 2,6,9-trisubstituted purines, showed that while both classes exhibited comparable CDK2 inhibitory activity, the aniline derivatives had significantly stronger inhibitory effects on the tyrosine kinases FLT3-ITD and PDGFRα. nih.gov This highlights the critical role of the C6-substituent in directing the compound's selectivity towards specific kinase families.

In another study, the cytotoxicity of different series of 2,6,9-trisubstituted purines was found to be heterogeneous and dependent on both the chemical series and the cancer cell line being tested. imtm.cz This variability underscores the importance of a multi-faceted approach to SAR studies, considering a range of structural modifications and biological assays.

The introduction of a fluorine atom can also dramatically alter bioactivity. For example, 3'-fluorinated purine nucleoside analogues have shown potent tumor cell growth inhibition. beilstein-journals.org A comparative analysis of these fluorinated derivatives with their non-fluorinated counterparts would provide valuable insights into the role of fluorine in mediating biological activity.

Furthermore, the design of new molecules often involves comparing them to known bioactive compounds. For example, new purine/pyrimidine (B1678525) derivatives have been designed to resemble the structural framework of curcumin, but with modifications aimed at improving properties like solubility and bioavailability. nih.gov

The following table provides a comparative overview of the bioactivity of different classes of structurally similar purine derivatives:

| Purine Derivative Class | Key Structural Feature(s) | Primary Bioactivity | Reference |

|---|---|---|---|

| 2,6,9-Trisubstituted Purines (Series I, II, III) | Varied N-alkyl, C2, and C6 substituents | Anticancer (cytotoxicity) | imtm.cznih.gov |

| 6-Anilinopurines | Aniline at C6 | FLT3-ITD and PDGFRα inhibition, cytotoxic activity | nih.gov |

| 6-Benzylaminopurines | Benzylamine at C6 | CDK2 inhibition, suppressed FLT3-ITD/PDGFRα inhibition | nih.gov |

| 3'-Fluorinated Purine Nucleosides | Fluorine at 3' of ribose | Potent tumor cell growth inhibition | beilstein-journals.org |

This comparative approach is essential for understanding the nuanced structure-activity relationships within the vast chemical space of purine derivatives and for guiding the rational design of new and more effective therapeutic agents.

Future Perspectives and Translational Research on 9 Benzyl 2 Chloro 9h Purin 6 Amine and Its Derivatives

Comprehensive Elucidation of Biological Activity Profiles and Target Specificity

The future exploration of 9-benzyl-2-chloro-9H-purin-6-amine and its related compounds is centered on fully defining their range of biological effects and pinpointing their specific molecular targets. researchgate.netmdpi.com Although initial research is promising, a thorough investigation is required to map out their full therapeutic potential. This will involve wide-ranging screening to uncover new biological activities and in-depth studies to understand their exact mechanisms of action.

A significant focus has been on their capacity as inhibitors of cyclin-dependent kinases (CDKs). researchgate.net Derivatives of 2,6,9-trisubstituted purines, the class to which this compound belongs, have been created and assessed for their CDK-inhibiting properties. nih.govimtm.cz This is important as CDKs are key regulators of the cell cycle, and their improper functioning is a characteristic of many cancers. google.com Further studies will likely involve testing these compounds against a broader array of CDKs and other protein kinases to ascertain their selectivity. nih.gov High selectivity is a coveted feature for a potential drug, as it can result in fewer side effects.

Beyond cancer, the potential for these compounds to act as anti-inflammatory and antiviral agents is an area ripe for investigation. nih.gov Certain purine (B94841) derivatives have demonstrated activity against various viruses, and it is plausible that this compound or its analogs could share these capabilities. nih.gov Extensive biological screening, including antiviral and anti-inflammatory tests, will be key to discovering these potential uses. nih.gov

To build a complete profile, researchers will utilize advanced methods. High-throughput screening can quickly assess a large library of derivatives against many targets. Once promising compounds are found, techniques like chemical proteomics can identify their specific protein targets. X-ray crystallography can then reveal the detailed structural interactions between the compound and its target, which is vital for understanding its mechanism and guiding further development.

Development of Targeted Therapeutic Agents Based on Optimized Derivatives

The creation of targeted therapies from this compound and its derivatives represents a promising path for future research. researchgate.netmdpi.com The core strategy involves systematically altering the chemical structure of the initial compound to boost its effectiveness, selectivity, and drug-like qualities in a process known as lead optimization.

A central element of this process is the analysis of structure-activity relationships (SAR). nih.gov By creating and testing a series of analogs with methodical changes, researchers can pinpoint which molecular components are crucial for its therapeutic action and which can be altered to enhance its properties. imtm.cz For instance, with 2,6,9-trisubstituted purine derivatives, changes at the C2, C6, and N9 positions have been shown to greatly affect their ability to inhibit CDKs. imtm.cz

A primary aim of this optimization is to heighten selectivity. nih.gov A compound that interacts with multiple targets can cause unwanted side effects. By refining the chemical structure, it is often possible to create a derivative that preferentially binds to the intended target. For example, in developing an anticancer drug targeting a specific CDK, the goal would be to produce a derivative that is highly effective against that CDK with minimal impact on other kinases. nih.gov

Improving the pharmacokinetic profile of the compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is another critical aspect of optimization. A compound with poor ADME characteristics is unlikely to be an effective medication. Medicinal chemists can introduce particular chemical groups to the molecule to enhance its solubility, stability, and ability to penetrate cell membranes.

Addressing Challenges in the Design and Optimization of Purine-Based Compounds

The design and optimization of purine-based compounds like this compound come with a distinct set of challenges that must be navigated to turn these molecules into effective treatments. mdpi.com

A major hurdle is achieving target selectivity. google.com The purine core is a fundamental biological structure, forming the basis of adenine (B156593) and guanine (B1146940) in nucleic acids and being a key part of ATP. mdpi.commdpi.com This ubiquity means many enzymes and receptors are designed to bind with purine-like molecules, making it difficult to design a purine-based drug that interacts only with its intended target. nih.gov Overcoming this requires advanced computational modeling to design compounds that fit precisely into the target's binding site while avoiding others. nih.gov

Managing the physicochemical properties of these compounds is another significant challenge. Purine-based molecules can have low water solubility, hindering their absorption and distribution. They can also be quickly broken down by liver enzymes, resulting in a short duration of action. taylorandfrancis.com Medicinal chemists must carefully adjust the chemical structure to improve these properties without losing biological activity.

Furthermore, the synthesis of complex purine derivatives can be a difficult and lengthy process. rsc.org Creating the purine ring and adding various functional groups often involves multiple steps with potentially low yields. researchgate.net Developing efficient and scalable synthesis methods is essential for producing enough compound for preclinical and clinical evaluation. rsc.org

Potential for Clinical Translation and Preclinical Development

The path from a promising lab compound to an approved drug is challenging, but this compound and its optimized derivatives show potential for this journey. mdpi.com Success will depend on a thorough preclinical development program that addresses efficacy, safety, and manufacturability. nih.gov

A critical initial step is demonstrating the compound's effectiveness in relevant animal models of disease. nih.gov For an anticancer derivative, this means testing in cancer models to show it can reduce tumor size or slow growth. These studies provide the necessary proof-of-concept to move into human trials. nih.gov

Simultaneously, a comprehensive safety and toxicology program is essential. This involves animal testing to identify potential adverse effects and establish a safe dosage range for human studies, all under strict regulatory guidelines.

Developing a robust and scalable manufacturing process is another key aspect. It must be possible to produce large quantities of the drug with high purity and consistency to support clinical trials and eventual commercialization. carewellpharma.in

Finally, a clear regulatory strategy is needed to navigate the drug approval process with agencies like the FDA. nih.govresearchgate.net While many obstacles exist, the successful translation of a compound like this compound could offer new treatment options for various diseases. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H10ClN5 |

| Molecular Weight | 259.70 g/mol |

| Melting Point | 239-241°C |

| LogP | 2.69 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Data sourced from available chemical property databases. lookchem.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-Benzyl-2-chloro-9H-purin-6-amine?

- Methodology : The compound is typically synthesized via alkylation of 2-chloro-9H-purin-6-amine precursors. A two-step approach involves (1) introducing the benzyl group at the 9-position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) and (2) chlorination at the 2-position using POCl₃ or PCl₅. Reaction optimization includes monitoring by TLC and purification via column chromatography .

Q. How is the structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 16.7346 Å, β = 121.325°) can be refined using SHELXL . Complementary techniques include ¹H/¹³C NMR for verifying substituent positions (e.g., benzyl protons at δ 4.08–7.50 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What spectroscopic techniques are critical for characterizing purine derivatives like this compound?

- Methodology :

- NMR : ¹H NMR identifies aromatic protons (purine ring) and benzyl groups, while ¹³C NMR confirms carbon environments (e.g., C-Cl at ~145 ppm).

- FT-IR : Key stretches include N-H (3300–3500 cm⁻¹) and C-Cl (550–850 cm⁻¹).

- UV-Vis : Absorbance maxima near 260–280 nm indicate π→π* transitions in the purine ring .

Advanced Research Questions

Q. How do substituent variations at the 2- and 9-positions influence the biological activity of this compound derivatives?

- Methodology : Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like alkyl, alkoxy, or halogens. For example, replacing the 2-chloro group with a fluoro or methylamine moiety alters enzyme inhibition potency. Biological assays (e.g., acetylcholinesterase inhibition at 100 μM) reveal that bulky 9-benzyl groups enhance lipophilicity and target binding .

Q. What strategies are effective in optimizing reaction yields for N-alkylation during synthesis?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Base choice : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency.

- Temperature control : Reactions at 60–80°C minimize side products (e.g., dialkylation).

- Monitoring : Real-time HPLC or LC-MS tracks intermediate formation .

Q. How can computational methods aid in predicting the tautomeric stability of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate tautomer energy differences. For example, the amino tautomer (N⁶-H) is typically more stable than the imino form (N⁷-H) by ~5–10 kcal/mol. NMR chemical shift comparisons (experimental vs. computed) validate predictions .

Q. How can researchers resolve contradictions in biological activity data among structurally similar derivatives?

- Methodology :

- Data normalization : Account for variables like purity (>95% by HPLC), solvent effects (DMSO concentration in assays), and cell line specificity.

- Enzyme kinetics : Determine IC₅₀ values and inhibition mechanisms (competitive vs. non-competitive) to identify outliers.

- Structural analogs : Compare with compounds like 9-butyl-8-(methoxybenzyl)purin-6-amine, where substituent electronic effects (e.g., methoxy vs. chloro) correlate with activity trends .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodology :

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying HKLF 5 format for twinned data.

- Hydrogen bonding : Identify key interactions (e.g., N-H···N between purine rings) to resolve packing ambiguities.

- Disorder modeling : PART instructions in SHELXL refine disordered benzyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.